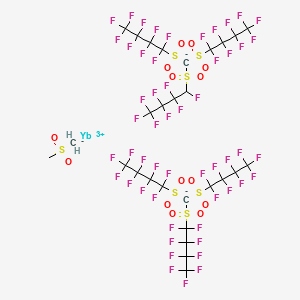
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide (methanesulfonyl)methanide tris(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanide (1/1/1/1) is a complex compound that features a central ytterbium ion coordinated by multiple fluorinated sulfonyl groups
Méthodes De Préparation
The synthesis of Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide involves multiple steps, including the preparation of the fluorinated sulfonyl ligands and their subsequent coordination to the ytterbium ion. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure the stability of the intermediate and final products .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including substitution and coordination reactions. Common reagents used in these reactions include other metal ions, organic ligands, and solvents like THF. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of new coordination complexes .
Applications De Recherche Scientifique
Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide has several applications in scientific research. It is used in the study of coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. Additionally, the compound’s unique structure makes it a valuable subject for studying the electronic properties of lanthanide complexes .
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the ytterbium ion with the fluorinated sulfonyl ligands. This coordination affects the electronic properties of the ytterbium ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved in these interactions are primarily related to the electronic structure of the ytterbium ion and its ability to form stable coordination complexes .
Comparaison Avec Des Composés Similaires
Similar compounds to Ytterbium(3+) bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)(1,2,2,3,3,4,4,4-octafluorobutane-1-sulfonyl)methanide include other lanthanide complexes with fluorinated sulfonyl ligands. These compounds share similar coordination environments and electronic properties but differ in the specific lanthanide ion and the fluorinated ligands used. Examples include europium and terbium complexes with similar fluorinated sulfonyl ligands .
Propriétés
Numéro CAS |
293290-88-7 |
|---|---|
Formule moléculaire |
C28H6F53O14S7Yb |
Poids moléculaire |
1970.8 g/mol |
Nom IUPAC |
1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane;methanidylsulfonylmethane;1,1,1,2,2,3,3,4,4-nonafluoro-4-[1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl(1,2,2,3,3,4,4,4-octafluorobutylsulfonyl)methyl]sulfonylbutane;ytterbium(3+) |
InChI |
InChI=1S/C13F27O6S3.C13HF26O6S3.C2H5O2S.Yb/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34;14-1(3(15,16)4(17,18)9(27,28)29)46(40,41)2(47(42,43)12(36,37)7(23,24)5(19,20)10(30,31)32)48(44,45)13(38,39)8(25,26)6(21,22)11(33,34)35;1-5(2,3)4;/h;1H;1H2,2H3;/q3*-1;+3 |
Clé InChI |
QSQWEQTWOFEPHS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)[CH2-].C(C(C(C(F)(F)F)(F)F)(F)F)(F)S(=O)(=O)[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















